2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate
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Overview
Description
The compound is a complex organic molecule that likely contains a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl) and a thiazole ring (2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl) linked by an acetate group .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a study showed that a Mannich base ligand and its Manganese (II) and Cobalt (II) complexes were synthesized and characterized .Scientific Research Applications
- Researchers have explored the anticonvulsant potential of this compound. In animal seizure models, it demonstrated broad-spectrum activity, particularly in the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice . These findings suggest its relevance in managing epilepsy and related conditions.
- As part of a collection of unique chemicals, this compound has been provided to early discovery researchers. However, analytical data is not available, and buyers are responsible for confirming its identity and purity .
- In a study screening over 23,000 chemicals, 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile was found to enhance cell-specific antibody production in recombinant Chinese hamster ovary cells. Specifically, it increased monoclonal antibody production .
- Researchers have employed optimized coupling reactions to synthesize hybrid compounds related to this molecule. These derivatives exhibit interesting properties and may find applications in various chemical processes .
Anticonvulsant Properties
Early Discovery Research
Enhancing Antibody Production
Chemical Synthesis and Coupling Reactions
Mechanism of Action
Target of Action
The primary target of 2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate is proteins, specifically lysine residues . The compound can react with monoclonal antibodies, such as anti-horseradish peroxidase IgG, to modify these residues .
Mode of Action
The compound acts as a protein crosslinker . It interacts with its targets (proteins) by modifying lysine residues . This modification can alter the structure and function of the proteins, leading to changes in their activity.
Pharmacokinetics
One study suggests that a related compound has high metabolic stability on human liver microsomes . This could imply good bioavailability, but further studies would be needed to confirm this for 2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-8-15-14(9-3-2-6-21-9)10(22-8)7-13(19)20-16-11(17)4-5-12(16)18/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWVQPMMUUCKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CC(=O)ON2C(=O)CCC2=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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